molecular formula C22H42N10O11S B12765516 Streptomycin thiosemicarbazone sesquisfulfate salt CAS No. 7401-82-3

Streptomycin thiosemicarbazone sesquisfulfate salt

Cat. No.: B12765516
CAS No.: 7401-82-3
M. Wt: 654.7 g/mol
InChI Key: AZZRKPLHAVKKCN-AIFPUMKXSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name for streptomycin thiosemicarbazone sesquisulfate salt is derived from its parent compound, streptomycin sesquisulfate, with modifications reflecting the thiosemicarbazone functional group. The full name is:
O-2-deoxy-2-(methylamino)-α-L-glucopyranosyl-(1→2)-O-5-deoxy-3-C-[(thiosemicarbazono)methyl]-α-L-lyxofuranosyl-(1→4)-N,N′-bis(aminoiminomethyl)-D-streptamine sulfate (2:3) (salt) .

This nomenclature accounts for:

  • The glycosidic linkages between the α-L-glucopyranosyl and α-L-lyxofuranosyl sugar moieties.
  • The substitution of the formyl group (-CHO) at the C-3 position of the lyxofuranosyl ring with a thiosemicarbazone group (-NH-NH-CS-NH2).
  • The sesquisulfate counterion ratio (2:3) balancing the cationic charge of the streptamine core.

Molecular Formula :
The parent compound streptomycin sesquisulfate has the formula C₄₂H₈₄N₁₄O₃₆S₃ . Introduction of the thiosemicarbazone group replaces one oxygen atom with sulfur and adds three nitrogen atoms, resulting in a modified formula of C₄₂H₈₃N₁₇O₃₅S₄ .

Key Structural Features :

  • Thiosemicarbazone moiety : A sulfur-containing functional group (-NH-NH-CS-NH2) formed via condensation of streptomycin’s formyl group with thiosemicarbazide.
  • Sesquisulfate coordination : Three sulfate ions (SO₄²⁻) neutralize the charge of two streptomycin thiosemicarbazone molecules.
  • Aminocyclitol core : A streptamine unit with two guanidine groups critical for biological activity.
Property Description
IUPAC Name See above
Molecular Formula C₄₂H₈₃N₁₇O₃₅S₄
Molecular Weight 1,532.8 g/mol (calculated)
Functional Groups Thiosemicarbazone, guanidine, hydroxyl, glycosidic linkages, sulfate esters

Alternative Chemical Designations and Registry Numbers

Streptomycin thiosemicarbazone sesquisulfate salt is recognized by several alternative names and identifiers:

  • Common Synonyms :

    • Streptomycin thiosemicarbazone sulfate
    • Streptomycin thiosemicarbazone sesquisulfate
    • Streptomycin-TSC sesquisulfate
  • Registry Numbers :

    • Parent Streptomycin : CAS 57-92-1.
    • Streptomycin Sesquisulfate : CAS 3810-74-0.
    • Thiosemicarbazone Derivative : No distinct CAS registry exists for this specific derivative, as it remains a research compound.

The compound’s identity is further clarified through its relationship to established entries in chemical databases. For example, PubChem lists streptomycin sulfate (CID 6419957), while its thiosemicarbazone variant is cataloged in specialized pharmacological studies.

Structural Relationship to Parent Streptomycin Molecule

Streptomycin thiosemicarbazone sesquisulfate salt retains the core scaffold of streptomycin but introduces critical modifications that alter its chemical and biological properties:

  • Core Structure Preservation :

    • The molecule maintains the streptidine-streptobiosamine backbone, including the α-L-glucopyranosyl-(1→2)-α-L-lyxofuranosyl glycosidic linkage.
    • The streptamine unit’s guanidine groups remain intact, preserving hydrogen-bonding capabilities.
  • Functional Group Modifications :

    • Formyl → Thiosemicarbazone : The formyl group (-CHO) at C-3 of the lyxofuranosyl ring is replaced by a thiosemicarbazone group (-NH-NH-CS-NH2). This substitution enhances metal-chelating properties and alters electronic distribution.
    • Sulfate Salt Formation : The sesquisulfate counterions (3 SO₄²⁻ per 2 molecules) stabilize the protonated guanidine groups at physiological pH.
  • Impact on Physicochemical Properties :

    • Polarity : The thiosemicarbazone group increases hydrophilicity due to additional nitrogen and sulfur atoms.
    • Charge Distribution : Sulfate ions enhance aqueous solubility, while the thiosemicarbazone moiety introduces pH-dependent tautomerism.
Feature Streptomycin Sesquisulfate Streptomycin Thiosemicarbazone Sesquisulfate
C-3 Functional Group Formyl (-CHO) Thiosemicarbazone (-NH-NH-CS-NH2)
Sulfate Content 3 SO₄²⁻ per 2 molecules 3 SO₄²⁻ per 2 molecules
Biological Target Ribosomal protein synthesis Metal-dependent enzymes (e.g., proteases)

Properties

CAS No.

7401-82-3

Molecular Formula

C22H42N10O11S

Molecular Weight

654.7 g/mol

IUPAC Name

[(E)-[5-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-3-hydroxy-2-methyloxolan-3-yl]methylideneamino]thiourea

InChI

InChI=1S/C22H42N10O11S/c1-5-22(39,4-29-32-21(27)44)16(43-17-9(28-2)13(37)10(34)6(3-33)41-17)18(40-5)42-15-8(31-20(25)26)11(35)7(30-19(23)24)12(36)14(15)38/h4-18,28,33-39H,3H2,1-2H3,(H4,23,24,30)(H4,25,26,31)(H3,27,32,44)/b29-4+

InChI Key

AZZRKPLHAVKKCN-AIFPUMKXSA-N

Isomeric SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(/C=N/NC(=S)N)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=S)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of streptomycin thiosemicarbazone sesquisfulfate salt involves the reaction of streptomycin with thiosemicarbazide under controlled conditions. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification techniques to ensure the quality and yield of the final product .

Comparison with Similar Compounds

Antimycobacterial Activity

  • mellonella models .
  • TBI/698 shows comparable efficacy but requires parenteral administration, limiting its clinical utility compared to orally active agents like para-aminosalicylic acid .
  • Isoniazid remains a first-line antitubercular drug but faces widespread resistance due to mutations in the katG gene, a challenge less pronounced in thiosemicarbazone derivatives .

Mechanism of Action

  • Thiosemicarbazones, including the streptomycin derivative, act via iron chelation, disrupting microbial iron homeostasis and inhibiting ribonucleotide reductase (RR) .
  • Streptomycin’s primary mechanism—binding to the 16S rRNA subunit—is retained in the derivative, but the thiosemicarbazone group adds a secondary mode of action, reducing the likelihood of resistance .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Streptomycin Thiosemicarbazone Sesquisulfate Salt Terramicin (Oxytetracycline) Para-Aminosalicylic Acid
Bioavailability (Oral) Low (requires injection) Moderate High
Half-life 4–6 hours 8–12 hours 1–2 hours
Resistance Development Minimal cross-resistance High Moderate
Solubility High (due to sulfation) Low Moderate

Data synthesized from *G. mellonella infection models and pharmacopeial solubility tests *.

Challenges and Limitations

  • Synthesis Complexity: The sulfation step in streptomycin thiosemicarbazone production requires stringent control to avoid byproducts, as noted in USP reagent specifications .
  • Toxicity : Thiosemicarbazones, including this derivative, may exhibit cytotoxicity at high doses due to iron depletion in host cells, a trade-off for their antimicrobial efficacy .

Biological Activity

Streptomycin thiosemicarbazone sesquisulfate salt (STSS) is a compound derived from the antibiotic streptomycin, modified to enhance its biological activity through the incorporation of thiosemicarbazone moieties. This article explores the biological activity of STSS, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiosemicarbazones

Thiosemicarbazones are a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The modification of streptomycin with thiosemicarbazone enhances its pharmacological profile by improving its ability to interact with biological targets.

The antimicrobial activity of STSS is primarily attributed to its ability to inhibit bacterial growth by disrupting essential cellular processes. Thiosemicarbazones can chelate metal ions, which are crucial for bacterial enzyme function. This chelation interferes with the microbial metabolism and can lead to cell death.

Antibacterial Efficacy

Recent studies have demonstrated the efficacy of STSS against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of STSS compared to other antimicrobial agents.

Bacterial Strain MIC (µg/mL) Reference Drug (Ciprofloxacin) MIC (µg/mL)
Escherichia coli ATCC 105362.450.5
Staphylococcus aureus39.681
Pseudomonas aeruginosa39.680.5
Salmonella typhi19.840.5

These results indicate that STSS exhibits potent activity against certain Gram-negative and Gram-positive bacteria, particularly E. coli, while showing moderate efficacy against S. aureus and P. aeruginosa.

Antifungal Activity

STSS has also been evaluated for its antifungal properties against various Candida species:

Fungal Strain MIC (µg/mL) Reference Drug (Fluconazole) MIC (µg/mL)
Candida albicans YEPGA 6379>508
Candida tropicalis YEPGA 6184>508
Candida parapsilosis YEPGA 6551>508

While STSS demonstrated limited antifungal activity, it showed notable inhibition against certain strains at higher concentrations.

Case Studies and Research Findings

  • In Vitro Studies : A study reported that STSS exhibited significant antibacterial activity against multi-drug resistant strains of E. coli, highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance .
  • Synergistic Effects : Research has indicated that combining STSS with other antibiotics may produce synergistic effects, enhancing overall antimicrobial efficacy and reducing the required dosage of each agent .
  • Carbonic Anhydrase Inhibition : Recent investigations into the mechanism of action revealed that STSS may inhibit carbonic anhydrases, enzymes critical for maintaining pH balance in microbial cells, further contributing to its antimicrobial properties .

Q & A

Q. Basic Research Focus

  • IR Spectroscopy : Identifies key functional groups (e.g., thiosemicarbazone ν(C=S) at ~750–850 cm⁻¹ and ν(N-H) at ~3100–3400 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve proton environments (e.g., imine protons at δ 8–9 ppm) and confirm ligand-metal coordination in complexes .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement to resolve crystal structures, particularly for verifying stereochemistry and salt formation .

How can researchers design in vivo experiments to evaluate antimycobacterial efficacy while addressing ethical considerations?

Q. Advanced Research Focus

  • Model Selection : Galleria mellonella (wax moth larvae) is validated for testing antimycobacterial agents, as it avoids mammalian ethical constraints and allows high-throughput screening .
  • Dosing Protocol : Intra-hemocoelic injection (not oral) ensures compound delivery; efficacy is assessed via survival rates and bacterial load reduction .
  • Ethical Compliance : Adhere to institutional guidelines for invertebrate use, including minimizing specimen numbers and justifying experimental necessity .

What computational strategies predict the stability and bioactivity of thiosemicarbazone derivatives?

Q. Advanced Research Focus

  • QSPR Modeling : Correlates molecular descriptors (e.g., logP, HOMO/LUMO energies) with biological activity using datasets of thiosemicarbazone-metal complexes .
  • Molecular Docking : Simulates ligand binding to target proteins (e.g., ribonucleotide reductase) to prioritize derivatives for synthesis .
  • Dynamic Simulations : Molecular dynamics (MD) assess stability of metal complexes in physiological conditions, predicting dissociation risks .

How should conflicting data on biological activity (e.g., in vitro vs. in vivo results) be analyzed?

Q. Advanced Research Focus

  • Mechanistic Discrepancies : For example, some thiosemicarbazones show in vitro activity but fail in vivo due to poor bioavailability. Use pharmacokinetic studies (e.g., plasma stability assays) to identify metabolic liabilities .
  • Cell Line Variability : Caspase activation profiles (e.g., caspase-3 vs. -9) in pancreatic cancer cells may differ due to apoptosis pathway heterogeneity. Validate findings across multiple cell lines and use siRNA knockdown to confirm targets .
  • Cross-Resistance Analysis : Test compounds against resistant strains (e.g., streptomycin-resistant M. tuberculosis) to rule out shared resistance mechanisms .

What methodologies optimize the evaluation of antitumor activity for this compound?

Q. Advanced Research Focus

  • Cytotoxicity Assays : Use SRB (sulforhodamine B) or MTT assays to quantify growth inhibition in tumor cell lines (e.g., pancreatic, lung) .
  • Mechanistic Studies : Fluorimetric caspase assays (e.g., caspase-3/7/9 activation) confirm apoptosis induction .
  • Synergy Testing : Combine with chemotherapeutics (e.g., doxorubicin) and assess via Chou-Talalay combination indices to identify synergistic effects .

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